molecular formula C21H36O3 B134812 Glycidyl Linoleate CAS No. 24305-63-3

Glycidyl Linoleate

Cat. No. B134812
CAS RN: 24305-63-3
M. Wt: 336.5 g/mol
InChI Key: LOGTZDQTPQYKEN-HZJYTTRNSA-N
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Description

Glycidyl Linoleate, also known as Linoleic acid glycidyl ester, is a product in the category of Glycidyl Esters . It is a potential inhibitor of Monoacylglycerol Lipase . It is found in refined edible oils and is a potential mutagen or carcinogen .


Synthesis Analysis

Glycidyl Linoleate can be synthesized using a two-step chemical procedure where the allyl ester is the initial . It is formed at high temperatures during edible oil production . The method incorporates stable isotope dilution analysis (SIDA) for quantifying the five target analytes: glycidyl esters of palmitic (C16:0), stearic (C18:0), oleic (C18:1), linoleic (C18:2) and linolenic acid (C18:3) .


Molecular Structure Analysis

The molecular formula of Glycidyl Linoleate is C21H36O3 . The molecular weight is 336.5 g/mol . The InChIKey is LOGTZDQTPQYKEN-HZJYTTRNSA-N .


Chemical Reactions Analysis

Glycidyl Linoleate showed mutagenicity in TA 100 and TA 1535 in the presence and absence of the metabolic activation system . The induction of chromosomal aberrant by treatment with Glycidyl Linoleate was not observed regardless of metabolic activation .


Physical And Chemical Properties Analysis

Glycidyl Linoleate has a topological polar surface area of 38.8 Ų . It has a rotatable bond count of 17 . The XLogP3-AA is 6.6 .

Scientific Research Applications

Mechanism of Action

Target of Action

Glycidyl Linoleate is a type of glycidyl ester, which are formed at high temperatures during edible oil production . The primary targets of Glycidyl Linoleate are a variety of fatty acids, such as glycidyl esters and 3-MCPD diesters of palmitate (C16:0), stearate (C18:0), oleate (C18:1), linoleate (C18:2), and linolenate (C18:3) . These fatty acids play crucial roles in various biological processes.

Mode of Action

When ingested as part of the diet, under the action of lipases, Glycidyl Linoleate and other glycidyl esters are believed to release glycidol and 3-MCPD . Glycidol is an epoxide, which can react with a wide range of biological molecules, potentially leading to various biological effects .

Biochemical Pathways

It is known that unsaturated fatty acids like linoleic acid (c18:2) play multiple crucial roles in plants and are also important economic traits of oil crops . They serve as intrinsic antioxidants, precursors of various bioactive molecules, and stocks of extracellular barrier constituents .

Pharmacokinetics

It is known that glycidyl fatty acid esters could in theory be hydrolysed by lipases to the parent glycidol in the gastrointestinal tract . This suggests that the bioavailability of Glycidyl Linoleate may be influenced by factors such as diet and the presence of specific enzymes in the body.

Result of Action

It is known that glycidol, the compound released from glycidyl linoleate by the action of lipases, is an epoxide with a group 2a designation by iarc—probably carcinogenic to humans .

Action Environment

The formation of Glycidyl Linoleate and other glycidyl esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature . For example, when cookie and cupcake doughs prepared with rapeseed oil were heated in the oven, glycidyl esters were formed in both samples, reaching a maximum at 210 °C .

Safety and Hazards

Glycidyl Linoleate is a potential mutagen or carcinogen . It is of concern due to the possible release of glycidol (G), an animal carcinogen . The International Agency for Research on Cancer (IARC) has defined glycidol as a Group 2A carcinogen (“probably carcinogenic to humans”) .

Future Directions

Glycidyl Linoleate is found in refined edible oils and is a potential mutagen or carcinogen . There are concerns about human exposure to Glycidyl Linoleate through foodstuffs . Future research could focus on refining the unique physiological and pathophysiological roles of Glycidyl Linoleate in the regulation of glucose homeostasis .

properties

IUPAC Name

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGTZDQTPQYKEN-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635228
Record name (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl Linoleate

CAS RN

24305-63-3
Record name Glycidyl linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24305-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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